3-Fluoro-1-benzothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBWVBQDDLXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Fluoro 1 Benzothiophene 2 Carbonitrile
Reactivity of the Fluoro Substituent
The fluorine atom at the C3 position of the benzothiophene (B83047) ring is a key site for introducing structural diversity. Its reactivity is primarily governed by its ability to act as a leaving group in nucleophilic aromatic substitution reactions and as a directing group in metalation reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems, particularly those bearing fluorine atoms. mdpi.com In the case of 3-Fluoro-1-benzothiophene-2-carbonitrile, the fluorine atom is activated towards nucleophilic displacement. This activation arises from the strong electron-withdrawing effect of the adjacent nitrile group (-CN) at the C2 position. Electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the stepwise addition-elimination mechanism of SNAr reactions. nih.gov
The reaction proceeds when a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of this resonance-stabilized intermediate. Subsequently, the fluoride (B91410) ion is eliminated, resulting in the substituted product. A variety of nucleophiles can be employed in these reactions, allowing for the introduction of diverse functional groups at the C3 position.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOMe), Sodium phenoxide (NaOPh) | 3-Alkoxy/Aryloxy-1-benzothiophene-2-carbonitriles |
| Nitrogen Nucleophiles | Ammonia (NH3), Pyrrolidine, Aniline | 3-Amino-1-benzothiophene-2-carbonitriles |
| Sulfur Nucleophiles | Sodium thiomethoxide (NaSMe), Sodium thiophenoxide (NaSPh) | 3-(Alkyl/Aryl)thio-1-benzothiophene-2-carbonitriles |
The efficiency and feasibility of these substitutions depend on the nucleophilicity of the attacking reagent and the reaction conditions, such as solvent and temperature. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions on electron-deficient aromatic rings. mdpi.com
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgorganic-chemistry.org Fluorine is recognized as a potent, albeit modest, DMG. researchgate.net
In this compound, the fluorine atom at C3 can direct a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively abstract the proton at the C4 position. This process generates a lithiated intermediate, which can then be quenched with a wide array of electrophiles to introduce new substituents specifically at the C4 position.
The general sequence for a DoM reaction is as follows:
Coordination of the organolithium reagent to the fluorine atom.
Deprotonation of the C4 position to form an aryllithium intermediate.
Reaction of the aryllithium with an electrophile (E+).
Table 2: Electrophiles for Quenching Ortho-Lithiated Intermediates
| Electrophile | Reagent Example | Functional Group Introduced at C4 |
|---|---|---|
| Carbon dioxide | CO2 (gas or dry ice) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Acetaldehyde, Acetone | Hydroxyalkyl (-CH(OH)R) |
| Alkyl halides | Methyl iodide (CH3I) | Alkyl (-CH3) |
| Silyl halides | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH3)3) |
| Borates | Trimethyl borate (B1201080) (B(OMe)3) | Boric acid (-B(OH)2) |
This methodology provides a precise route to 3,4-disubstituted benzothiophenes, which can be challenging to synthesize through classical electrophilic substitution methods.
Transformations Involving the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, and more complex heterocyclic systems. numberanalytics.com
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction is a common and reliable method for the synthesis of 3-Fluoro-1-benzothiophene-2-carboxylic acid from its nitrile precursor.
The hydrolysis process typically occurs in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.com
Acid-catalyzed hydrolysis : The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgyoutube.com The final product is the free carboxylic acid, along with an ammonium (B1175870) salt.
Base-catalyzed hydrolysis : The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This initially forms a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgchemguide.co.uk
Table 3: Typical Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acidic | H2O, HCl or H2SO4, Heat | 3-Fluoro-1-benzothiophene-2-carboxamide | 3-Fluoro-1-benzothiophene-2-carboxylic acid |
| Basic | H2O, NaOH or KOH, Heat; then H3O+ | 3-Fluoro-1-benzothiophene-2-carboxamide | 3-Fluoro-1-benzothiophene-2-carboxylic acid |
The nitrile group can be readily reduced to a primary amine, specifically a (aminomethyl) group. This transformation converts this compound into (3-Fluoro-1-benzothiophen-2-yl)methanamine, a valuable building block for further synthesis. Several reducing agents are effective for this purpose.
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that efficiently converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). The reaction often requires elevated pressure and temperature.
Table 4: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/Method | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | 1. THF or Et2O; 2. H2O workup | (3-Fluoro-1-benzothiophen-2-yl)methanamine |
| Catalytic Hydrogenation | H2, Raney Ni, PtO2, or Pd/C; High pressure | (3-Fluoro-1-benzothiophen-2-yl)methanamine |
| Sodium Borohydride (NaBH4) with catalyst | CoCl2 or other transition metal salts | (3-Fluoro-1-benzothiophen-2-yl)methanamine |
The nitrile group's carbon-nitrogen triple bond can participate in cyclization reactions to construct new heterocyclic rings fused to the benzothiophene core. The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles, and the π-system can engage in cycloaddition reactions. numberanalytics.com
One common strategy involves reacting the nitrile with a dinucleophile. For example, reaction with a 1,3-dinucleophile could lead to the formation of a six-membered heterocyclic ring. Another approach is through [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form tetrazole rings. mdpi.com The formation of fused pyrimidine (B1678525) or selenadiazolium rings from nitrile precursors has been demonstrated in other heterocyclic systems and represents a potential pathway for the derivatization of this compound. mdpi.comnih.gov These reactions significantly increase the molecular complexity and provide access to novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Reactivity of the Thiophene (B33073) Ring System
The thiophene component of the benzothiophene scaffold is a key site for chemical modifications. Its reactivity is influenced by the aromatic nature of the ring and the presence of the sulfur heteroatom.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In benzothiophenes, the preferred site of electrophilic attack is generally the C3 position. However, with the C3 position already substituted in this compound, electrophilic substitution would be directed to other available positions on the benzothiophene ring system. The fluorine at C3 and the nitrile at C2, both being electron-withdrawing groups, would deactivate the thiophene ring towards EAS. Consequently, substitution on the benzene (B151609) ring would be more likely. The directing effects of the substituents and the fused ring system would guide the regioselectivity of such reactions. For instance, nitration or halogenation would likely occur at specific positions on the benzo portion of the molecule, dictated by the combined electronic effects of the existing substituents.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. researchgate.net For benzothiophenes, these reactions offer a regioselective means to introduce aryl, alkyl, or other functional groups. Research has shown that the C2 and C3 positions of the benzothiophene nucleus are particularly amenable to direct arylation. researchgate.net While the C3 position in the title compound is blocked, the C2-H bond, if it were present, would be a prime target for such transformations.
In the broader context of benzothiophene chemistry, palladium catalysis is extensively used. For example, Pd(OAc)₂ has been shown to be an efficient catalyst for the direct C2-arylation of benzothiophene derivatives. researchgate.net This methodology tolerates a wide array of functional groups on the coupling partner, including nitrile, nitro, and fluoro groups. researchgate.net Furthermore, the development of palladium-catalyzed oxidative cyclization methods provides a route to substituted benzothiophenes from acyclic precursors. nih.govnih.gov These reactions often proceed through a sequence of intramolecular cyclization followed by functionalization. nih.gov
A plausible mechanism for the Pd(II)-catalyzed C-H bond oxidative cross-coupling involves the formation of a cyclopalladium intermediate via C–H activation. acs.org This is followed by transmetalation with a coupling partner, such as an arylboronic acid, and subsequent reductive elimination to yield the desired product and regenerate the active palladium catalyst. acs.org
The benzothiophene scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, domino reactions involving substituted 2-fluorobenzonitriles and a sulfur source can lead to the formation of 3-aminobenzothiophenes, which can then undergo further cyclization to create fused quinolinone systems. nih.gov
Electrophilic cyclization is another important method. For example, the reaction of 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene with iodine leads to the formation of a 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene through an intramolecular electrophilic attack. researchgate.net This demonstrates how the thiophene ring can participate in cyclization events to build polycyclic structures. Furthermore, transition-metal-free intramolecular cyclization of 1,3-diynes promoted by an electrophilic species can also yield fused benzothiophene systems. rsc.org
Derivatization for Scaffold Elaboration
Building upon the this compound core, further derivatization can lead to a diverse range of compounds with potentially interesting properties.
Beyond the thiophene ring, the benzene portion of the benzothiophene nucleus offers opportunities for functionalization. Nucleophilic aromatic substitution (SNAr) can be employed to introduce various nucleophiles, particularly if the benzene ring is activated by electron-withdrawing groups. researchgate.net For example, a fluorine atom on the benzene ring can be displaced by oxygen, sulfur, or nitrogen nucleophiles. researchgate.net
Cross-coupling reactions, such as Suzuki or Heck reactions, are also powerful methods for introducing new carbon-carbon bonds at various positions of the benzothiophene core, provided a suitable handle like a halogen is present. mdpi.com
The benzothiophene moiety can be incorporated into larger molecular architectures to create conjugates and hybrid systems. This is often achieved by linking the benzothiophene unit to other heterocyclic systems or bioactive molecules. For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be reacted with 2-amino-6-substituted benzothiazoles to form N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides. amazonaws.com This approach combines two biologically relevant scaffolds into a single molecule.
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Fluoro-1-benzothiophene-2-carbonitrile. Through the application of ¹H, ¹³C, and ¹⁹F NMR, the chemical environment of each magnetically active nucleus can be mapped, confirming the compound's constitution.
¹H NMR: The proton NMR spectrum is anticipated to reveal signals corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the fluorine substituent and the fused thiophene (B33073) ring.
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. It is expected to show distinct signals for each of the nine carbon atoms in the benzothiophene (B83047) core and the nitrile carbon. The carbon atoms directly bonded to the fluorine and sulfur atoms, as well as those in proximity to the nitrile group, would exhibit characteristic chemical shifts.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial tool for its characterization. This technique is highly sensitive to the local electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom at the 3-position, and its coupling with nearby protons and carbons would further corroborate the structural assignment.
Interactive Data Table: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets | J(H,H), J(H,F) |
| ¹³C (Aromatic) | 110 - 145 | Singlets, Doublets (due to C-F coupling) | J(C,F) |
| ¹³C (C-S) | Specific shifts based on substitution | Singlet | |
| ¹³C (C-F) | Specific shifts based on substitution | Doublet | ¹J(C,F) |
| ¹³C (CN) | ~115 - 125 | Singlet | |
| ¹⁹F | Specific shifts based on substitution | Multiplet | J(F,H) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the benzothiophene core and the nitrile and fluoro substituents.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₄FNS |
| Molecular Weight | 177.20 g/mol |
| Expected M+ Peak (m/z) | 177 |
| Key Fragmentation Pathways | Loss of CN, F, or S containing fragments |
Note: While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data and fragmentation analysis for this compound are not detailed in available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the nitrile group, the carbon-fluorine bond, and the aromatic system.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C-F (Aryl Fluoride) | 1100 - 1300 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Note: Specific, experimentally recorded IR spectra for this compound are not available in the surveyed literature. The presented data is based on characteristic vibrational frequencies for the indicated functional groups.
X-ray Crystallography for Solid-State Structure Determination
Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not currently available in published crystallographic databases.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. This analysis helps in understanding the nature and extent of interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.
As no crystal structure data for this compound has been reported, a Hirshfeld surface analysis cannot be performed. Such an analysis would be valuable in understanding the role of the fluorine atom and the nitrile group in directing the supramolecular assembly of the compound.
Computational and Theoretical Investigations of 3 Fluoro 1 Benzothiophene 2 Carbonitrile
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of a molecule. These studies provide insights into electron distribution, molecular orbital energies, and other key parameters. However, specific DFT studies detailing the HOMO-LUMO analysis for 3-Fluoro-1-benzothiophene-2-carbonitrile are not prominently available in the reviewed literature.
An analysis of a molecule's electronic structure involves calculating reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, which include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), help predict the molecule's stability and reactivity. A comprehensive data table of these specific descriptors for this compound could not be compiled from the available search results.
Conformational analysis is a computational method used to identify the most stable three-dimensional arrangement of a molecule (i.e., its lowest energy conformer). This is typically achieved by optimizing the molecular geometry. For rigid aromatic systems like this compound, the structure is largely planar, but calculations would confirm the precise bond lengths, bond angles, and dihedral angles of the most stable form. Specific published data on the conformational analysis and stability of this compound were not found.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This technique is crucial in drug discovery for estimating binding affinity and understanding interaction patterns. While docking studies have been performed on various benzothiophene (B83047) derivatives to explore their potential as inhibitors for targets like cannabinoid receptors or enzymes involved in inflammation, specific studies detailing the docking of this compound into any particular biological target, including binding energy values and key interactions, were not located. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. Although QSAR studies have been successfully applied to various series of benzothiophene analogs to understand their anticancer or antimicrobial activities, a specific QSAR model that includes this compound and describes its contribution to a particular biological activity could not be identified in the searched literature. pharmacophorejournal.comresearchgate.net
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of spectroscopic properties such as IR, Raman, NMR, and UV-Visible spectra. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to simulate electronic transitions (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR/Raman) and NMR chemical shifts. mdpi.com Such theoretical predictions are invaluable for interpreting experimental data and confirming molecular structure. However, published computational studies that specifically predict the spectroscopic properties of this compound were not found.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This provides a deep understanding of reaction pathways and kinetics. Despite the utility of these methods, specific computational studies focused on elucidating reaction mechanisms involving this compound as a reactant or product were not available in the reviewed scientific literature.
Exploration of Biological Activities and Underlying Mechanisms in Vitro Studies
Anticancer Research
The benzothiophene (B83047) scaffold is a prominent feature in a variety of compounds with demonstrated anticancer activity. nih.govmdpi.com These compounds have been shown to exert cytotoxic effects on numerous cancer cell lines and can influence key cellular pathways involved in cancer progression.
Thiophene (B33073) derivatives have been found to induce cell death in a range of cancer cell lines, often at low micromolar concentrations. nih.gov For instance, certain thiophene derivatives have demonstrated potent cytotoxicity against acute lymphoblastic leukemia cells. nih.gov Similarly, benzothiophene acrylonitrile (B1666552) analogs have shown significant reduction in cell growth across a panel of 60 human cancer cell lines, with GI50 values often in the nanomolar range. nih.gov While specific data for 3-Fluoro-1-benzothiophene-2-carbonitrile is not extensively detailed, the consistent anticancer activity of related structures highlights its potential in this area.
Table 2: Cytotoxic Activity of Related Thiophene and Benzothiophene Derivatives
| Compound Class | Cancer Cell Line(s) | Potency | Reference |
|---|---|---|---|
| Thiophene Derivative F8 | Acute Lymphoblastic Leukemia (CCRF-CEM) | CC50: 0.805 µM to 3.05 µM | nih.gov |
| Benzothiophene Acrylonitrile Analogs | Panel of 60 human cancer cell lines | GI50: 10–100 nM | nih.gov |
This table presents data from studies on structurally related compounds to indicate potential activity.
The anticancer effects of thiophene and benzothiophene derivatives are often linked to their ability to modulate critical cellular pathways. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanism often involves the intrinsic apoptotic pathway, characterized by mitochondrial depolarization, generation of reactive oxygen species (ROS), and activation of caspases 3/7. nih.govplos.orgmdpi.com
Furthermore, some benzothiophene derivatives have been found to interfere with the JAK/STAT signaling pathway, which plays a crucial role in cell proliferation and survival. nih.govplos.org By causing hypophosphorylation of key proteins like JAK1, JAK2, STAT2, STAT3, and STAT5, these compounds can inhibit cancer cell proliferation and promote apoptosis. nih.govplos.org Another target for benzothiophene analogs is the tubulin-microtubule system, where they can inhibit tubulin polymerization, leading to mitotic arrest and cell death. nih.gov
Enzyme Inhibition Studies
Beyond their direct antimicrobial and anticancer effects, benzothiophene derivatives have been investigated as inhibitors of specific enzymes. nih.gov As mentioned previously, fluorinated benzothiophene-indole hybrids have been identified as inhibitors of bacterial pyruvate (B1213749) kinase. nih.gov This enzyme inhibition is a key mechanism behind their antibacterial activity. The study of enzyme inhibition provides a more detailed understanding of the compound's mechanism of action and can guide the development of more potent and selective therapeutic agents.
Kinase Inhibitory Potency
There is no available data in peer-reviewed scientific literature that details the kinase inhibitory potency of this compound. Consequently, no data table of its activity against specific kinases can be provided.
Other Enzyme Target Modulations
Information regarding the modulation of other enzyme targets by this compound is not present in the current body of scientific research.
Investigation of Molecular Targets and Pathways
Hydrogen Bonding Interactions and Active Site Engagement
Without experimental data such as X-ray crystallography or computational modeling studies, the specific hydrogen bonding interactions and the manner of active site engagement for this compound with any protein target are unknown.
Covalent Bonding with Nucleophilic Residues in Proteins
There is no published evidence to suggest that this compound forms covalent bonds with nucleophilic residues in proteins.
Applications in Advanced Materials and Other Scientific Fields
Organic Electronics and Semiconductor Research
The benzothiophene (B83047) moiety is a cornerstone in the design of high-performance organic semiconductors due to its rigid, planar structure and extensive π-conjugation, which facilitates efficient charge transport. researchgate.netmdpi.com Derivatives of tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT), a larger fused-ring system containing the benzothiophene scaffold, have been extensively studied for their excellent thermal stability, high charge carrier mobility, and tunable electronic properties. mdpi.comnih.govresearchgate.net The introduction of fluorine and carbonitrile groups onto the basic benzothiophene framework is a strategic approach to modulate the electronic properties and molecular packing of these materials, which are critical for device performance.
Benzothiophene derivatives are integral to the development of p-type organic semiconductors for applications in Organic Field-Effect Transistors (OFETs). researchgate.netmdpi.com The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing and, consequently, their charge transport characteristics. rsc.org For example, attaching different functional groups to the BTBT core allows for fine-tuning of semiconductor properties. The introduction of phenyl and hexylphenyl groups has been shown to induce liquid crystal phases that can lead to highly ordered thin films and superior charge mobility. rsc.org
Research has demonstrated that BTBT-based semiconductors can achieve high hole mobilities, often exceeding 1.0 cm²/Vs, a critical benchmark for practical electronic applications. nih.govrsc.org The functionalization of the benzothiophene core is a key strategy; for instance, sulfur oxidation in BTBT derivatives significantly alters crystal packing and enhances thermal stability and emission properties. mdpi.com While direct performance data for 3-Fluoro-1-benzothiophene-2-carbonitrile itself is not extensively detailed, the known effects of its functional groups—fluorine for lowering LUMO energy levels and improving air stability, and the nitrile group for its strong electron-withdrawing nature—suggest its potential as a precursor for advanced n-type or ambipolar organic semiconductors.
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| 2,7-diphenyl BTBT (DPh-BTBT) | up to 2.0 | - | Vapor-deposited |
| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 | - | Solution-processed |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | > 3.0 | - | Vapor-deposited |
| 2-(4-hexylphenyl) tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (C6-Ph-BTBT) | 4.6 | 2.2 x 10⁷ | Vacuum-deposition |
| 2-phenyl tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (Ph-BTBT) | 0.034 | - | Vacuum-deposition |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | Solution-shearing |
Polythiophenes represent a major class of conductive polymers, known for their environmental and thermal stability. cmu.edu The benzothiophene structure is an extended form of thiophene (B33073), and its incorporation into a polymer backbone can yield materials with interesting electronic properties. The polymerization of thiophene derivatives, often achieved through oxidative coupling with reagents like iron(III) chloride (FeCl₃), creates conjugated polymer chains that can conduct electricity when doped. cmu.edu
The properties of these polymers can be tailored by adding substituents to the thiophene ring. While polymers based specifically on this compound are a niche area, the influence of fluorine substituents on conductive polymers is well-documented. Fluorine substitution can enhance the conductivity of materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a widely used transparent electrode material. rsc.org The high electronegativity of fluorine can modulate the electronic structure of the polymer, potentially leading to materials with lower band gaps or improved charge transport characteristics. mdpi.com
Liquid Crystal Technology
Benzothiophene derivatives have been synthesized and investigated for their liquid crystalline properties, demonstrating their potential for use in display and sensor technologies. tandfonline.combohrium.com The rigid, elongated shape of the benzothiophene core is conducive to the formation of ordered, fluid phases known as mesophases.
Research on derivatives of tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene has revealed the formation of various liquid crystalline phases. tandfonline.comresearchgate.net Non-chiral series of these compounds typically exhibit the Smectic A (SmA) phase, where molecules are arranged in layers with their long axes oriented perpendicular to the layer planes. tandfonline.comresearchgate.net
When chiral centers are introduced, more complex and potentially functional phases can emerge. For example, chiral esters of 7-decyl tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene-2-carboxylic acid have been shown to exhibit not only the SmA phase but also tilted smectic phases like the ferroelectric Smectic C* (SmC) phase and the antiferroelectric Smectic Cₐ (SmCₐ*) phase. tandfonline.comtandfonline.com These phases are of particular interest due to their spontaneous electrical polarization and fast switching capabilities in response to an electric field.
| Compound Class | Observed Liquid Crystal Phases |
|---|---|
| Non-chiral tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene derivatives | Smectic A (SmA) |
| Chiral aliphatic esters of 7-decyl tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene-2-carboxylic acid | Smectic A (SmA) |
| Chiral aromatic esters of 7-decyl tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene-2-carboxylic acid | Smectic A (SmA), Ferroelectric Smectic C* (SmC), Antiferroelectric Smectic Cₐ (SmCₐ*) |
| 2-(4-hexylphenyl) tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (C6-Ph-BTBT) | Smectic A (SmA), Smectic E (SmE), Smectic K or H (SmK/H) |
The position and number of fluorine substituents are critical in determining the resulting liquid crystalline phase. nih.govresearchgate.net Lateral fluorination can increase the temperature at which ferroelectric phases appear and can either promote or suppress the formation of certain smectic phases. nih.gov For instance, in some systems, adding fluorine substituents to a biphenyl (B1667301) unit promotes ferroelectric smectic phases, whereas fluorination on a different ring favors the formation of a ferroelectric nematic (Nꜰ) phase. nih.gov The introduction of a lateral fluorine atom into the core of a benzothiophene-based liquid crystal is expected to modify its polarity and molecular packing, potentially leading to the stabilization of novel mesophases or altering the transition temperatures and physical properties of existing ones. tandfonline.combohrium.com
Photonic Materials (e.g., UV-Shielding Materials)
The benzothiophene core is inherently fluorescent, making its derivatives promising candidates for photonic applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. bohrium.comktu.eduresearchgate.net The condensed aromatic system provides a rigid structure that can lead to high fluorescence quantum yields. bohrium.com
Studies on benzo[b]thiophene-1,1-dioxide based diarylethenes have demonstrated their photochromic properties, meaning they can reversibly change color upon exposure to light. researchgate.net These materials can be switched between two different states using UV and visible light, making them suitable for applications in optical data storage and molecular switches. The substitution pattern on the thiophene rings significantly affects the material's absorption wavelength and cyclization quantum yield. researchgate.net
In solutions of dichloromethane, a series of fluorescent liquid crystalline compounds containing both 1,3,4-oxadiazole (B1194373) and benzo[b]thiophene units displayed fluorescence emission maxima between 422–426 nm with high quantum yields ranging from 41–48%. bohrium.com The inherent ability of the benzothiophene aromatic system to absorb UV radiation suggests that its derivatives could be explored for use in UV-shielding or filtering applications, where absorbed UV energy is dissipated harmlessly as heat or emitted as light at longer, less damaging wavelengths. researchgate.net
Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, intermediates are crucial compounds that serve as stepping stones for the creation of specialized and high-value chemicals, including pharmaceuticals and agrochemicals. Benzothiophene derivatives, in general, are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net The synthesis of various substituted benzothiophenes is a significant area of research, with numerous methods developed for their preparation. organic-chemistry.orgrsc.org
While specific, detailed research on the direct application of this compound as a widely used intermediate is not extensively documented in publicly available literature, its structural motifs suggest its potential utility. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The fluorine atom can influence the compound's metabolic stability and binding affinity when incorporated into a biologically active molecule. The benzothiophene core itself is a key component in various pharmaceuticals. rsc.org
The synthesis of functionalized benzothiophenes often involves multi-step processes where substituted precursors are used to build the final molecular architecture. nih.gov Compounds with similar structures, such as those with different halogen substitutions, are often employed as starting materials or intermediates in the synthesis of more complex heterocyclic systems. organic-chemistry.orgnih.gov
Table 1: Potential Transformations of this compound in Chemical Synthesis
| Functional Group | Potential Reaction | Resulting Functional Group | Potential Application of Product |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor for amides, esters |
| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Building block for heterocycles |
| Benzothiophene Ring | Electrophilic Substitution | Substituted Benzothiophene | Modified core for bioactive molecules |
Dye Chemistry and Pigment Development
Thiophene-based compounds have historically played a role in the development of dyes and pigments. The extended π-conjugated system of the benzothiophene ring can act as a chromophore, which is the part of a molecule responsible for its color. The color of a dye can be tuned by the introduction of various electron-donating and electron-withdrawing groups. researchgate.net
The combination of the benzothiophene core with a nitrile group, a known auxochrome and a precursor to other functional groups, suggests that this compound could serve as a precursor or intermediate in the synthesis of certain types of dyes. Thiophene-based azo dyes, for instance, are a class of synthetic colorants that have been explored for various applications. researchgate.net The general synthetic route for these dyes involves the diazotization of an amino-substituted thiophene and subsequent coupling with a suitable coupling component.
While direct evidence of this compound being a key component in commercially significant dyes is scarce in the available literature, the fundamental principles of dye chemistry support its potential as a building block for novel colorants. The fluorine substituent could potentially enhance the stability and performance properties of a dye molecule.
Future Perspectives and Emerging Research Directions for 3 Fluoro 1 Benzothiophene 2 Carbonitrile
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Potential avenues for exploration include:
Metal-Free C-H Functionalization: Advancing metal-free C-H functionalization techniques offers a green and cost-effective alternative to traditional cross-coupling methods. researchgate.net An umpolung strategy, potentially using benzothiophene (B83047) S-oxides as intermediates, could enable the direct and selective introduction of the nitrile group at the C2 position and the fluorine at the C3 position, avoiding the need for pre-functionalized starting materials. researchgate.net
Flow Chemistry: The use of continuous flow reactors could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can be critical for managing exothermic reactions or unstable intermediates, leading to higher selectivity and purity.
Expansion of Derivatization Strategies for Diverse Chemical Libraries
The 3-Fluoro-1-benzothiophene-2-carbonitrile scaffold is an excellent starting point for generating diverse chemical libraries for high-throughput screening. The nitrile and fluoro groups serve as versatile synthetic handles for a wide range of chemical transformations.
Future derivatization strategies could include:
Nitrile Group Transformations: The carbonitrile moiety is a gateway to numerous functional groups. It can be hydrolyzed to carboxamides and carboxylic acids, reduced to primary amines, or converted into various heterocyclic rings such as tetrazoles or thiazoles. researchgate.net These transformations would produce derivatives with profoundly different physicochemical properties and biological activities.
Functionalization of the Benzene (B151609) Ring: Electrophilic aromatic substitution reactions on the benzene portion of the molecule could introduce additional substituents (e.g., nitro, halogen, or alkyl groups), further expanding the chemical space. The directing effects of the existing fused ring and fluorine atom will be a key consideration for achieving regioselectivity.
Palladium-Catalyzed Dearomatization-Rearomatization: An innovative approach involves a palladium-catalyzed dearomatization of the benzothiophene ring to form an intermediate with an exocyclic alkene. This intermediate can then be functionalized through cycloaddition or halogenation reactions before rearomatization, yielding complex and novel heterocyclic products. nih.gov
Advanced Computational Modeling for Precise Target Identification and Ligand Design
To streamline the drug discovery process and explore applications in materials science, advanced computational modeling will be indispensable. In silico methods can predict the properties of this compound and its derivatives, guiding synthetic efforts toward compounds with the highest potential.
Key computational approaches for future research include:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity of the molecule. mdpi.com Such calculations can predict the most likely sites for metabolic attack, inform synthetic strategies, and estimate electronic properties relevant to materials science. acs.org
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be developed to correlate chemical structure with biological activity. This approach can prioritize the synthesis of compounds with the highest predicted potency and selectivity.
Molecular Docking and Dynamics: For derivatives identified as potential drug candidates, molecular docking can predict their binding modes within the active sites of biological targets like enzymes or receptors. mdpi.com Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing deeper mechanistic insights and guiding lead optimization.
Exploration of Additional Biological Activities and Mechanistic Insights (In Vitro)
The broader class of benzothiophene derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgmdpi.comias.ac.in Systematic in vitro screening of this compound and its derivatives is a crucial next step.
Future research should focus on:
Antimicrobial Screening: Given the proven efficacy of related compounds like benzothiophene acylhydrazones against multidrug-resistant bacteria such as Staphylococcus aureus, this scaffold should be tested against a panel of clinically relevant pathogens. mdpi.comnih.gov
Anticancer Evaluation: Benzothiophene derivatives have been reported as promising anticancer agents. rsc.org The library of compounds should be screened against various cancer cell lines to identify potential hits. Mechanistic studies could then explore their effects on key cellular processes like cell cycle progression, apoptosis, and tubulin polymerization. ktu.edu
Enzyme Inhibition Assays: The fluorine atom can enhance binding affinity and metabolic stability. Therefore, derivatives should be screened against important enzyme classes, such as kinases, proteases, or catechol-O-methyltransferase (COMT), which is relevant for neurodegenerative diseases. rsc.org
Antioxidant and Anti-inflammatory Assays: Investigating the potential of these compounds to act as antioxidants or anti-inflammatory agents could open avenues for treating conditions associated with oxidative stress and inflammation. ias.ac.in
Integration into Multidisciplinary Research Platforms (e.g., Materials Science, Chemical Biology)
The unique structural and electronic features of this compound make it a candidate for applications beyond medicinal chemistry.
Emerging directions for multidisciplinary research include:
Materials Science: Benzothiophene-based compounds are utilized in organic electronics due to their fluorescent and semiconducting properties. ktu.edu The introduction of fluorine can lower HOMO/LUMO energy levels, which is beneficial for organic photovoltaic devices. acs.org Future work could involve synthesizing polymers incorporating this moiety and evaluating their performance in organic light-emitting diodes (OLEDs) or organic solar cells.
Chemical Biology: Derivatives of this compound could be developed as chemical probes. For example, a derivative with potent and selective biological activity could be functionalized with a fluorescent tag or a photo-affinity label to help identify its cellular targets and elucidate its mechanism of action. Hydrazone derivatives of related scaffolds have already been explored as fluorescent sensors for anions like fluoride (B91410) and cyanide. researchgate.net
Conclusion
Summary of Key Research Findings on 3-Fluoro-1-benzothiophene-2-carbonitrile
Research specifically focused on this compound is currently limited. Its existence is confirmed through its CAS registry number and availability from chemical suppliers. While direct experimental data on its synthesis, properties, and reactivity are scarce, plausible synthetic routes and expected chemical behavior can be inferred from the extensive literature on related benzothiophene (B83047) derivatives. The benzothiophene scaffold is a well-established pharmacophore, suggesting that this compound could be a valuable starting material for the development of new biologically active molecules.
Overall Significance and Contribution to Chemical Science
The significance of this compound lies in its potential as a building block in medicinal chemistry and materials science. The combination of the benzothiophene core with fluorine and nitrile functionalities provides a unique chemical entity with tunable electronic and steric properties. Its exploration could lead to the discovery of novel compounds with enhanced biological activity or desirable material properties.
Outlook for Continued Research on this Compound and its Derivatives
Future research on this compound should focus on several key areas. Firstly, the development and optimization of a reliable synthetic route are crucial for making this compound more accessible for further studies. Secondly, a thorough investigation of its physical and chemical properties, including detailed spectroscopic characterization, is needed. Finally, the synthesis and biological evaluation of a library of its derivatives are warranted to explore its potential as a scaffold for new therapeutic agents. Such studies will undoubtedly contribute to a better understanding of the structure-activity relationships of fluorinated benzothiophenes and could lead to the development of new drugs or materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
